8-Chloro-6-hydroxyoctanoic acid ethyl ester

Descripción general

Descripción

8-Chloro-6-hydroxyoctanoic acid ethyl ester is a high-quality chemical used in life science research . It is an enantioselective biocatalyst that has been isolated from a lipase . This catalyst was found to be effective in the transacylation of vinyl acetate and octanoate, with an isolated yield of 68% .

Synthesis Analysis

The synthesis of 8-Chloro-6-hydroxyoctanoic acid ethyl ester involves the use of a lipase as a biocatalyst . The catalyst was found to be effective in the transacylation of vinyl acetate and octanoate . The isolated yield of the reaction was 68% .Molecular Structure Analysis

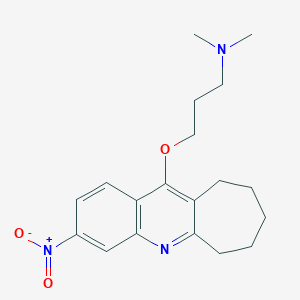

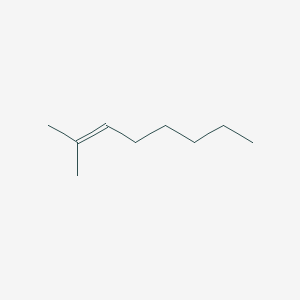

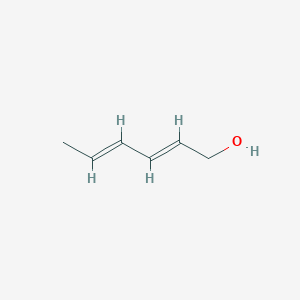

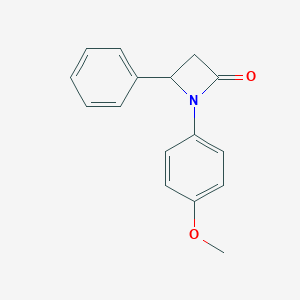

The molecular structure of 8-Chloro-6-hydroxyoctanoic acid ethyl ester contains a total of 32 bonds. These include 13 non-H bonds, 1 multiple bond, 8 rotatable bonds, 1 double bond, 1 aliphatic ester, 1 hydroxyl group, and 1 secondary alcohol .Chemical Reactions Analysis

As an ester, 8-Chloro-6-hydroxyoctanoic acid ethyl ester can undergo hydrolysis to give a carboxylic acid and an alcohol . It can also participate in transacylation reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of 8-Chloro-6-hydroxyoctanoic acid ethyl ester are as follows: ACD/LogP: 1.86; ACD/LogD (pH 5.5): 1.86; ACD/LogD (pH 7.4): 1.86; ACD/BCF (pH 5.5): 15.35; ACD/BCF (pH 7.4): 15.35; ACD/KOC (pH 5.5): 245.79; ACD/KOC (pH 7.4): 245.79; #H bond acceptors: 3; #H bond donors: 1; #Freely Rotating Bonds: 10; Polar Surface Area: 35.53 Å 2; Index of Refraction: 1.459; Molar Refractivity: 56.49 cm 3; Molar Volume: 206.3 cm 3; Polarizability: 22.39×10 -24 cm 3; Surface Tension: 36.5 dyne/cm; Density: 1.079 g/cm 3; Flash Point: 142 °C; Enthalpy of Vaporization: 64.02 kJ/mol; Boiling Point: 311.2 °C at 760 mmHg; Vapour Pressure: 5.08E-05 mmHg at 25°C .Aplicaciones Científicas De Investigación

Precursor for Chiral Intermediates

8-Chloro-6-hydroxyoctanoic acid ethyl ester is an important chiral precursor utilized in the synthesis of other chiral drugs, notably in the category of cholesterol-lowering statins. These statins function as 3-hydroxy-3-methyl-glutaryl CoA reductase inhibitors. The substance is involved in biosynthetic processes that benefit from the asymmetric reduction of related esters, leveraging biocatalysis for enantioselective production with high yield and purity. This process involves multiple steps, including microorganism screening, gene cloning, expression, and characterization of carbonyl reductases, development of cofactor generation systems for regenerating cofactors, and biocatalysis (Ye, Ouyang, & Ying, 2011).

Industrial Production and Enzyme Characterization

The compound also has applications in industrial production processes. A novel carbonyl reductase enzyme, identified from Lactobacillus curieae S1L19, has shown high activity and enantioselectivity in producing specific ethyl esters, demonstrating broad substrate specificity towards various ketones. This enzyme's expression in Escherichia coli and its utilization in an efficient cofactor regeneration system highlight its potential for large-scale applications, offering a method to produce these compounds even without external cofactor additions. This showcases the compound's relevance in the efficient production of chiral intermediates for pharmaceuticals (Zhang et al., 2016).

Synthesis of Chiral Precursors

In the context of chemical synthesis, 8-Chloro-6-hydroxyoctanoic acid ethyl ester serves as a key intermediate for the synthesis of (R)-α-lipoic acid, a molecule involved in the mitochondrial metabolism of long-chain fatty acids in the human body. The synthesis of this compound involves the reduction of related ketoesters, demonstrating its importance in the preparation of biologically and pharmacologically significant compounds. The efficiency and yield of the synthesis process, involving newly identified reductases, underline the compound's vital role in the production of these significant chiral precursors (Chen et al., 2014).

Application in Biocatalysis

Further, the compound's involvement in biocatalytic processes is notable, with research focusing on optimizing reaction parameters to improve the productivity and optical purity of related chiral esters. Investigations into aqueous/ionic liquid biphase systems and the influence of various reaction parameters demonstrate the compound's significance in enhancing the efficiency of biocatalytic processes. The ability to achieve high product concentrations and conversions without the need for expensive external cofactors further underscores its utility in biocatalysis (Zhang et al., 2008).

Propiedades

IUPAC Name |

ethyl 8-chloro-6-hydroxyoctanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19ClO3/c1-2-14-10(13)6-4-3-5-9(12)7-8-11/h9,12H,2-8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YSFJHUHDLIFMPB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCCCC(CCCl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19ClO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40910210 | |

| Record name | Ethyl 8-chloro-6-hydroxyoctanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40910210 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

8-Chloro-6-hydroxyoctanoic acid ethyl ester | |

CAS RN |

1070-65-1 | |

| Record name | Octanoic acid, 8-chloro-6-hydroxy-, ethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1070-65-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Octanoic acid, 8-chloro-6-hydroxy-, ethyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001070651 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethyl 8-chloro-6-hydroxyoctanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40910210 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1,4-Dioxaspiro[4.5]decane](/img/structure/B92805.png)